molecular formula C10H21NO2 B1652695 D-Norleucine tert-butyl ester CAS No. 158741-08-3

D-Norleucine tert-butyl ester

Cat. No.: B1652695
CAS No.: 158741-08-3
M. Wt: 187.28
InChI Key: CZROWHOGJRLBIE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Norleucine tert-butyl ester (CAS 158741-08-3) is a chiral, protected amino acid derivative with the molecular formula C10H21NO2 and a molecular weight of 187.28 . This compound is characterized by a tert-butyl ester group attached to the carboxylic acid of D-norleucine (2-aminohexanoic acid), a non-proteinogenic amino acid . This specific stereochemistry and protecting group make it a valuable building block in organic synthesis and pharmaceutical research. The tert-butyl ester is notably known for its role in enhancing the metabolic stability of peptide-based compounds and prodrugs . Recent research highlights the application of tert-butyl ester motifs in the development of prodrugs for glutamine antagonists like 6-diazo-5-oxo-l-norleucine (DON) . These prodrugs are designed to improve aqueous solubility, resist degradation in the gastrointestinal tract, and enable targeted tumor delivery, thereby improving the therapeutic profile of anticancer agents . As a key synthetic intermediate, D-Norleucine tert-butyl ester is used in medicinal chemistry for drug discovery and in biochemistry for peptide engineering. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

tert-butyl (2R)-2-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZROWHOGJRLBIE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287169
Record name D-Norleucine, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158741-08-3
Record name D-Norleucine, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158741-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Norleucine, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility profile of D-Norleucine tert-butyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of D-Norleucine tert-butyl ester in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Process Chemistry and Drug Development

In the landscape of chemical synthesis and pharmaceutical development, understanding the solubility of a molecule is not merely a preliminary checkbox; it is a cornerstone of process optimization, formulation design, and ultimately, therapeutic success. D-Norleucine tert-butyl ester, a chiral building block frequently utilized in the synthesis of peptides and other complex organic molecules, presents a unique solubility challenge. Its structure is a hybrid of polar and non-polar moieties: a free amino group, a linear alkyl side chain, and a bulky, lipophilic tert-butyl ester protecting group. This amphipathic nature dictates its behavior in various media, making a comprehensive solubility profile an indispensable tool for the modern researcher.

This guide moves beyond a simple tabulation of data. It aims to provide a mechanistic understanding of why D-Norleucine tert-butyl ester exhibits specific solubility characteristics. By grounding our discussion in the principles of molecular polarity and intermolecular forces, we will construct a predictive framework for its behavior. We will further establish a robust, reliable methodology for experimentally determining this profile, ensuring that researchers can validate these principles in their own laboratories. The insights herein are designed to empower scientists to make informed decisions, minimizing trial-and-error and accelerating the development timeline from lab-scale synthesis to pilot-plant production.

Molecular Structure Analysis: The Key to Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like"[1]. This adage is a simplified expression of the complex intermolecular forces at play: van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The structure of D-Norleucine tert-butyl ester provides clear indicators of how it will interact with its environment.

  • The Amino Group (-NH₂): This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor. It will seek to interact with polar solvents, particularly those that are also hydrogen bond acceptors (e.g., alcohols, water) or can engage in strong dipole-dipole interactions.

  • The n-Butyl Side Chain (-CH₂CH₂CH₂CH₃): This linear four-carbon chain is distinctly non-polar and hydrophobic. It contributes to the molecule's affinity for non-polar or moderately polar organic solvents through London dispersion forces.

  • The tert-Butyl Ester Group (-C(=O)OC(CH₃)₃): This is a sterically bulky and highly non-polar (lipophilic) group. The ester carbonyl provides a hydrogen bond acceptor site, but the large tert-butyl group dominates, significantly increasing the molecule's overall non-polar character and limiting its solubility in highly polar, aqueous environments.

Collectively, these features render D-Norleucine tert-butyl ester a molecule with moderate overall polarity. Its solubility will be a delicate balance between the polar amino group's affinity for polar solvents and the non-polar groups' affinity for non-polar solvents.

Methodology for Thermodynamic Solubility Determination: The Shake-Flask Method

To generate a reliable and reproducible solubility profile, a standardized methodology is critical. The shake-flask method, as proposed by Higuchi and Connors, is the gold-standard technique for determining thermodynamic equilibrium solubility[2]. It is a robust protocol that, when executed correctly, provides a self-validating measure of the true saturation point of a compound in a given solvent at a specific temperature.

Experimental Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of D-Norleucine tert-butyl ester in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • D-Norleucine tert-butyl ester (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[3]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent Vials: For each selected solvent, label three separate 20 mL glass vials.

  • Addition of Compound: Add an excess amount of solid D-Norleucine tert-butyl ester to each vial. An amount that is visibly in excess of what is expected to dissolve is crucial to ensure a saturated solution is in equilibrium with the solid phase[2].

  • Solvent Addition: Accurately dispense a precise volume (e.g., 5.0 mL) of the respective organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period. For many compounds, 24 to 72 hours is required to reach thermodynamic equilibrium[2]. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sample Extraction: Carefully withdraw an aliquot of the supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of D-Norleucine tert-butyl ester is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound[4].

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factors. The final solubility is reported as the average of the three replicate measurements.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess D-Norleucine tert-butyl ester to vials prep2 Add precise volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 analysis1 Withdraw & filter supernatant (0.22 µm) equil2->analysis1 analysis2 Perform serial dilution of clear filtrate analysis1->analysis2 analysis3 Quantify concentration via HPLC-UV analysis2->analysis3 analysis4 Calculate solubility from calibration curve analysis3->analysis4

Caption: Thermodynamic solubility determination via the Shake-Flask method.

Alternative High-Throughput Screening: Kinetic Solubility by Nephelometry

For early-stage discovery and process development where rapid screening of many solvents is needed, determining kinetic solubility can be highly efficient. Laser nephelometry measures the light scattered by undissolved particles in a solution[5]. The point at which a compound, typically introduced from a DMSO stock solution, begins to precipitate upon addition to a solvent is measured as an increase in turbidity[6][7]. This provides a rapid, albeit often overestimated, measure of solubility compared to the thermodynamic equilibrium value[8].

Workflow for Kinetic Solubility by Nephelometry

G cluster_prep Preparation cluster_addition Precipitation Induction cluster_analysis Measurement prep1 Prepare high-concentration stock in DMSO prep2 Dispense serial dilutions of stock into microplate prep1->prep2 add1 Add target organic solvent to all wells prep2->add1 analysis1 Incubate and mix for a short period add1->analysis1 analysis2 Measure light scattering (turbidity) with a nephelometer analysis1->analysis2 analysis3 Identify precipitation point (kinetic solubility limit) analysis2->analysis3

Caption: High-throughput kinetic solubility screening using nephelometry.

Anticipated Solubility Profile of D-Norleucine tert-butyl ester

Based on the molecular structure and established principles of solubility, the following table presents a predicted solubility profile for D-Norleucine tert-butyl ester across a range of common organic solvents at 25 °C. This serves as a scientifically-grounded hypothesis that can be confirmed using the methodologies described above.

Solvent ClassSolvent NameDielectric Constant (ε)Predicted Solubility (mg/mL)Qualitative Assessment
Non-Polar n-Hexane1.9< 1Poorly Soluble
Toluene2.410 - 30Sparingly Soluble
Polar Aprotic Diethyl Ether4.350 - 100Soluble
Ethyl Acetate6.0> 200Freely Soluble
Tetrahydrofuran (THF)7.5> 200Freely Soluble
Dichloromethane (DCM)9.1> 200Freely Soluble
Acetonitrile (ACN)37.550 - 100Soluble
Dimethylformamide (DMF)38.3> 200Freely Soluble
Polar Protic Isopropanol19.9100 - 200Soluble
Ethanol24.550 - 100Soluble
Methanol32.730 - 50Sparingly Soluble
Water80.1< 0.1Insoluble

Discussion and Mechanistic Interpretation

The predicted profile reveals a clear trend that directly correlates with the molecule's structure.

  • High Solubility in Moderately Polar Aprotic Solvents: D-Norleucine tert-butyl ester is expected to be most soluble in solvents like DCM, THF, and Ethyl Acetate. These solvents have a moderate dielectric constant and can effectively solvate both the non-polar alkyl chain and the bulky tert-butyl group via dispersion forces, while also interacting favorably with the polar amino and ester groups through dipole-dipole interactions.

  • Poor Solubility in Non-Polar Solvents: In a highly non-polar solvent like hexane, the energy required to break the intermolecular interactions (hydrogen bonds and dipole interactions) between the D-Norleucine tert-butyl ester molecules is not sufficiently compensated by the weak dispersion forces formed with the solvent. This results in poor solubility.

  • Variable Solubility in Polar Protic Solvents: The solubility in alcohols decreases as the solvent becomes more polar (Isopropanol > Ethanol > Methanol). While these solvents can hydrogen bond with the amino group, their strong self-association into hydrogen-bonded networks makes it energetically costly to create a cavity to accommodate the large, non-polar tert-butyl and n-butyl groups. This effect is most pronounced in water, where the hydrophobic effect drives the insoluble ester out of the solution.

  • The Case of Highly Polar Aprotic Solvents: While highly polar, solvents like DMF are excellent solvents due to their strong dipole moment and ability to act as hydrogen bond acceptors, effectively solvating the polar part of the molecule. Acetonitrile, despite its high polarity, is a poorer hydrogen bond acceptor and is less effective at solvating the non-polar moieties, leading to more moderate solubility.

Practical Implications for Researchers

A well-defined solubility profile is actionable intelligence for the laboratory scientist:

  • Reaction Chemistry: For synthetic transformations involving D-Norleucine tert-butyl ester, solvents like DCM or THF would be excellent initial choices to ensure all reactants remain in a single phase.

  • Purification: The low solubility in hexane suggests it could be an effective anti-solvent for precipitation or crystallization. A mixed-solvent system, such as Ethyl Acetate/Hexane, would likely be a good choice for purification via column chromatography.

  • Formulation: In drug development, this profile is critical. For a potential therapeutic agent containing this building block, the poor aqueous solubility would immediately signal the need for formulation strategies such as co-solvents, surfactants, or conversion to a more soluble salt form.[8]

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000, March 10).
  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
  • What is Nephelometry: Meaning & Examples. (n.d.). BMG LABTECH.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • D-Norleucine, N(O,S)-ethoxycarbonyl, (S)-(+)-3-methyl-2-butyl ester. (n.d.). Cheméo.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). City University of New York.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 10).
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). University of Rhode Island.
  • Enzyme-assisted Preparation of D-tert.Leucine. (n.d.).
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 23). PubMed.
  • How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ? (2020, April 20). Reddit.
  • Norleucine, D-(-)-. (n.d.). PubChem.
  • L-Norleucine tert-butyl ester 95%. (n.d.). AChemBlock.
  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggreg
  • Analytical Method for 18 Amino Acids. (2025, January 21).
  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021, June 15). Frontiers.
  • D-Leucine tert-Butyl Ester Hydrochloride. (n.d.). TCI Chemicals.
  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry.
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • D-Leucine tert-butyl ester hydrochloride. (n.d.). Chem-Impex.
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 10). PMC.
  • A Researcher's Guide to Confirming the Stereochemical Purity of Boc-D-norleucine. (n.d.). BenchChem.
  • Instrument Considerations for Successful Adaptation of Amino Acid Analysis Methods which Utilize Pre-Column Derivatization. (n.d.).
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University.

Sources

Methodological & Application

Using D-Norleucine tert-butyl ester in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Challenge: Modern therapeutic peptide development faces two primary attrition factors: oxidative instability (typically at Methionine residues) and proteolytic degradation (rapid serum clearance). Standard Solid-Phase Peptide Synthesis (SPPS) often struggles to address these simultaneously without complex post-synthetic modifications.

The Solution: D-Norleucine tert-butyl ester (H-D-Nle-OtBu) serves as a high-value "capping" building block. It addresses these challenges through a tripartite mechanism:

  • Oxidation Resistance: Norleucine (Nle) is a structural isostere of Methionine (Met) where the sulfur atom is replaced by a methylene group (

    
    ). This eliminates the risk of methionine sulfoxide formation while preserving lipophilicity and receptor binding affinity.
    
  • Proteolytic Stability: The incorporation of a D-amino acid at the C-terminus acts as a "stop" signal for carboxypeptidases, significantly extending plasma half-life.

  • Convergent Synthesis Handle: The tert-butyl ester protection allows this unit to function as the nucleophile in solution-phase fragment condensation, ideal for attaching to SPPS-generated protected peptide fragments.

Chemical Profile: D-Norleucine tert-butyl ester

PropertySpecification
Chemical Name D-Norleucine tert-butyl ester hydrochloride
Abbreviation H-D-Nle-OtBu · HCl
CAS Number Derived from generic 13081-32-8 (D-Leu analog)
Molecular Weight ~223.74 g/mol (HCl salt)
Function C-terminal capping unit; Oxidation-resistant Met isostere
Solubility Soluble in DCM, DMF, MeOH; Water (moderate)
Storage +2°C to +8°C, Desiccated

Strategic Workflow: The Hybrid SPPS/Solution Approach

Direct loading of ester-protected amino acids onto standard SPPS resins (like Wang or Rink Amide) is chemically contradictory. Therefore, the optimal use of H-D-Nle-OtBu is in a Hybrid Fragment Condensation strategy.

Mechanism of Action
  • Phase I (Solid Phase): The target peptide sequence (minus the C-terminal Nle) is synthesized on 2-Chlorotrityl Chloride (2-CTC) resin. This resin is chosen because it allows cleavage of the peptide from the resin without removing side-chain protecting groups (Boc, tBu, Pbf, Trt).

  • Phase II (Solution Phase): The fully protected peptide acid (Peptide-OH) is coupled to H-D-Nle-OtBu in solution.

  • Phase III (Global Deprotection): A single acidic treatment removes the C-terminal tert-butyl ester and all side-chain protectors simultaneously.

HybridSynthesis Start Start: 2-CTC Resin SPPS 1. SPPS Elongation (Fmoc-AA-OH) Start->SPPS Cleavage 2. Mild Cleavage (1% TFA/DCM) SPPS->Cleavage Target Sequence Complete Intermediate Protected Peptide-OH (Side chains intact) Cleavage->Intermediate Retains Side-Chain Groups Coupling 3. Solution Coupling (H-D-Nle-OtBu + HATU) Intermediate->Coupling Add H-D-Nle-OtBu ProtectedProd Fully Protected Peptide-D-Nle-OtBu Coupling->ProtectedProd FinalDeprotect 4. Global Deprotection (95% TFA) ProtectedProd->FinalDeprotect FinalProduct Final Product: H-Peptide-D-Nle-OH FinalDeprotect->FinalProduct

Figure 1: Hybrid synthesis workflow utilizing 2-CTC resin for protected fragment generation and subsequent solution-phase coupling to D-Nle-OtBu.

Detailed Experimental Protocols

Protocol A: Synthesis of Protected Peptide Fragment (2-CTC Resin)

Objective: To generate a peptide with a free C-terminal carboxylic acid while retaining all side-chain protecting groups.

Reagents:

  • 2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g loading)[1]

  • Fmoc-Amino Acids[2]

  • Dichloromethane (DCM), Methanol (MeOH), DIPEA[1]

  • Cleavage Cocktail A: 1% Trifluoroacetic acid (TFA) in DCM.

Steps:

  • Resin Loading: Swell 1g 2-CTC resin in dry DCM (10 mL). Dissolve the first Fmoc-AA-OH (1.0 eq) in DCM (10 mL) with DIPEA (4.0 eq). Add to resin.[1][2][3][4] Agitate 2h.

  • Capping: Add MeOH (1 mL/g resin) to the reaction mixture to cap unreacted chloride sites. Agitate 20 min. Wash resin (3x DCM, 3x DMF).

  • Elongation: Proceed with standard Fmoc deprotection (20% Piperidine/DMF) and coupling (HBTU/DIPEA) until the sequence is complete. Final Step: Remove the N-terminal Fmoc group (or leave it if N-term protection is desired).

  • Mild Cleavage (Critical Step):

    • Wash resin thoroughly with DCM (5x) to remove DMF traces.

    • Treat resin with Cleavage Cocktail A (10 mL) for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize TFA immediately).

    • Repeat this mild acid treatment 5–10 times.

    • Concentrate the combined filtrates under reduced pressure.

    • Precipitate with cold water or ether to obtain the Protected Peptide-OH .

Protocol B: Solution Phase Coupling to D-Nle-OtBu

Objective: To attach the oxidation-resistant D-Nle tail to the protected fragment.

Reagents:

  • Protected Peptide-OH (from Protocol A)

  • H-D-Nle-OtBu[5] · HCl (1.2 eq)

  • HATU (1.1 eq) or PyBOP (1.1 eq)

  • HOAt (1.1 eq) - Optional, reduces racemization

  • DIPEA (3.0 eq) or Collidine (for Cys-rich peptides)

  • Solvent: Dry DMF or DCM/DMF (1:1)

Steps:

  • Dissolve the Protected Peptide-OH in dry DMF (concentration ~0.1 M).

  • Add HATU and HOAt. Stir for 1 minute to activate the carboxylic acid.

  • Add DIPEA.[2][3][4][6]

  • Immediately add H-D-Nle-OtBu · HCl .

  • Monitor pH; maintain basicity (pH 8–9) by adding DIPEA if necessary.

  • Stir at Room Temperature for 2–4 hours. Monitor by HPLC or TLC.[2]

  • Work-up: Dilute with EtOAc. Wash with 5% NaHCO₃, 5% Citric Acid, and Brine. Dry over MgSO₄ and evaporate.[3]

Protocol C: Global Deprotection

Objective: Removal of the t-Butyl ester (from Nle) and side-chain protectors (Boc, tBu, Pbf).

Steps:

  • Dissolve the coupled product in Cocktail B : TFA/TIS/H₂O (95:2.5:2.5).

  • Stir for 2–3 hours at room temperature.

  • Precipitate the final peptide in cold diethyl ether. Centrifuge and wash 3x.

  • Lyophilize and purify via RP-HPLC.

Comparative Analysis: Methionine vs. Norleucine

The substitution of Met with Nle is a deliberate engineering choice. The diagram below illustrates the structural divergence that grants Nle its stability.

MetVsNle cluster_0 L-Methionine (Met) cluster_1 D-Norleucine (D-Nle) Met Side Chain: -CH2-CH2-S-CH3 Oxidation Oxidation Risk: Sulfoxide (-S(=O)-) Met->Oxidation Reactive Oxygen Species (ROS) Nle Side Chain: -CH2-CH2-CH2-CH3 Stability Chemically Inert Hydrophobic Core Nle->Stability No Sulfur Atom

Figure 2: Structural comparison highlighting the oxidative vulnerability of Methionine versus the inert nature of Norleucine.

Stability Data Summary:

FeatureL-Methionine PeptideD-Norleucine PeptideImpact
Oxidative Stability Low (forms Sulfoxide)High (Inert) Maintains potency during storage/handling.
Proteolytic Half-life Minutes (Serum)Hours/Days D-isomer blocks carboxypeptidase activity.
Lipophilicity ModerateHigh Improved membrane permeability.

Troubleshooting & Optimization

  • Racemization Control:

    • When coupling the Protected Peptide-OH to D-Nle-OtBu, the C-terminal amino acid of the fragment is activated. If this residue is Cys or His, racemization risk is high.

    • Solution: Use Sym-collidine instead of DIPEA and lower the temperature to 0°C during activation. Use DIC/HOBt instead of HATU for highly sensitive segments.

  • Solubility Issues:

    • Protected peptide fragments can be hydrophobic. If the fragment precipitates in DMF during Protocol B, add 10% Trifluoroethanol (TFE) or use N-methylpyrrolidone (NMP) as a co-solvent.

  • Incomplete Coupling:

    • Since D-Nle is sterically slightly more demanding than Gly/Ala, ensure the amine salt (HCl) is fully neutralized. A pre-neutralization step of H-D-Nle-OtBu with DIPEA before addition to the activated peptide is recommended.

References

  • BenchChem. (2025).[4] Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Application Notes and Protocols. Retrieved from

  • Merck Millipore (Novabiochem). Cleavage of protected peptides from 2-chlorotrityl chloride resin (Method 2). Retrieved from

  • Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. FASEB Journal. (Context: D-amino acid stability).
  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. FASEB Journal.
  • Aapptec. Standard Coupling Procedures: Fragment Coupling. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Standard Procedures for tert-Butyl Ester Protection of D-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The protection of the C-terminal carboxyl group as a tert-butyl (t-Bu) ester is a cornerstone strategy in peptide synthesis, particularly for D-amino acids used in peptidomimetics and retro-inverso peptide engineering. The t-Bu ester offers orthogonality to base-labile groups (Fmoc) and hydrogenolysis-labile groups (Cbz/Z), while being readily cleaved by trifluoroacetic acid (TFA).

However, D-amino acids present unique economic and chemical challenges. Their high cost necessitates high-yielding protocols, and their susceptibility to racemization (via oxazolone formation) demands conditions that preserve optical purity. This guide details three field-proven protocols ranging from the industrial standard to modern green catalytic methods, ensuring high fidelity in chirality and yield.

Strategic Considerations & Mechanism

Why tert-Butyl Esters for D-Amino Acids?
  • Orthogonality: Stable to piperidine (Fmoc removal) and catalytic hydrogenation (Z removal).

  • Steric Bulk: The bulky t-butyl group minimizes aggregation during solid-phase synthesis and suppresses diketopiperazine (DKP) formation in dipeptide esters.

  • Acid Lability: Cleavage occurs via an E1 mechanism driven by the stability of the tert-butyl carbocation, releasing isobutylene and the free acid.

Mechanistic Pathways

The formation of t-Bu esters generally follows one of two mechanistic pathways, dictating the choice of reagents:

  • Acid-Catalyzed Alkylation (Alkyl Oxygen Fission):

    • Reagents: Isobutylene/H₂SO₄ or tert-Butyl Acetate (tBuOAc)/HClO₄.[1][2]

    • Mechanism:[3][4][5][6][7][8][9] Generation of a t-butyl cation (or equivalent activated species) which attacks the carboxylic acid.

    • Risk:[10] Harsh acidic conditions can degrade acid-sensitive side chains (e.g., Trp, Gln).

  • Imidate Alkylation:

    • Reagent:tert-Butyl 2,2,2-trichloroacetimidate (TBTA).[5][6][11]

    • Mechanism:[3][4][5][6][8][9] Thermal or Lewis-acid catalyzed transfer of the t-butyl group.

    • Benefit: Mild, neutral conditions ideal for sensitive substrates.

Decision Matrix: Selecting the Right Protocol

SelectionMatrix cluster_legend Key Start Substrate Analysis AcidSensitive Acid Sensitive Side Chain? (Trp, Asn, Gln) Start->AcidSensitive Scale Scale of Reaction? AcidSensitive->Scale No MethodB Method B: TBTA (Sensitive Substrates) AcidSensitive->MethodB Yes MethodA Method A: tBuOAc / HClO4 (Standard Lab Scale) Scale->MethodA < 50g (Standard) MethodC Method C: Tf2NH Catalyst (Green/High Efficiency) Scale->MethodC High Throughput / Safety Focus High Yield High Yield Safety Critical Safety Critical

Figure 1: Decision matrix for selecting the appropriate protection protocol.

Experimental Protocols

Method A: The Standard Lab Protocol (tert-Butyl Acetate / Perchloric Acid)

Best for: Robust D-amino acids (Ala, Phe, Leu, Val, Pro) on a gram scale. Principle: Transesterification driven by a strong acid catalyst (HClO₄) in excess tert-butyl acetate.

⚠️ SAFETY WARNING: Perchloric acid (HClO₄) is a strong oxidant. Organic perchlorate salts can be explosive. Never let the reaction mixture dry out completely without quenching. Use a blast shield.

Materials
  • D-Amino Acid (1.0 equiv)

  • tert-Butyl Acetate (tBuOAc) (Solvent & Reagent, ~15–20 mL per gram of amino acid)

  • Perchloric Acid (70% aq., HClO₄) (1.5 equiv)[7]

  • Ethyl Acetate (EtOAc) and 0.5 N NaOH for workup.

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the D-amino acid (e.g., D-Phenylalanine, 10 mmol) in tert-butyl acetate (150 mL).

  • Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add 70% HClO₄ (1.5 equiv, 15 mmol) dropwise.

    • Note: The amine group will protonate first; the excess acid drives the esterification.

  • Reaction: Remove the ice bath and stir vigorously at room temperature (20–25°C).

    • Duration: Reaction typically requires 18–24 hours.[7] The solution should become clear as the amino acid dissolves and reacts.

  • Quenching: Cool the mixture back to 0°C. Cautiously add water (50 mL) followed by 10% Na₂CO₃ or 1 N NaOH to adjust pH to ~9–10.

    • Critical: This neutralizes the acid and extracts the free amine ester into the organic layer.

  • Extraction: Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer twice with EtOAc.

  • Washing: Combine organic layers and wash with water (1x) and brine (1x).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Most simple amino acid t-butyl esters are obtained as oils or low-melting solids. If necessary, purify via vacuum distillation (for liquids) or crystallization as the HCl salt (by adding HCl in dioxane/ether).

Method B: The Mild Protocol (tert-Butyl 2,2,2-Trichloroacetimidate)

Best for: Acid-sensitive side chains (D-Trp, D-Asn, D-Gln) or Fmoc-protected derivatives. Principle: Thermal or Lewis-acid catalyzed transfer of the t-butyl group from the imidate donor.

Materials
  • D-Amino Acid (protected or free) (1.0 equiv)

  • tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

  • Dichloromethane (DCM) or Cyclohexane (Solvent)

  • BF₃[1][12][13]·OEt₂ (Catalyst, 0.1 equiv) - Optional, speeds up reaction.

Step-by-Step Procedure
  • Setup: Dissolve the amino acid substrate (e.g., Fmoc-D-Trp-OH, 5 mmol) in dry DCM (25 mL).

  • Reagent Addition: Add TBTA (10 mmol, 2 equiv) in one portion.

  • Catalysis:

    • Option 1 (Uncatalyzed): Reflux gently (40°C) for 24–48 hours.

    • Option 2 (Catalyzed): Add BF₃[1][12][13][14]·OEt₂ (0.5 mmol) and stir at Room Temp for 16 hours.

  • Workup: The byproduct, trichloroacetamide, precipitates out in non-polar solvents (like cyclohexane) but is soluble in DCM.

    • If using DCM: Wash the reaction mixture with saturated NaHCO₃ (2x) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove the trichloroacetamide byproduct completely.

Method C: The Modern "Green" Protocol (Tf₂NH Catalyst)

Best for: High safety requirements, avoiding perchlorates, and high speed. Reference: Ogasa et al., Synlett, 2024.[15]

Materials
  • D-Amino Acid (1.0 equiv)

  • tert-Butyl Acetate (tBuOAc) (Solvent)[13][14][16]

  • Tf₂NH (Bis(trifluoromethanesulfonyl)imide) (1.1 equiv)[1][13]

Step-by-Step Procedure
  • Setup: Suspend D-amino acid in tBuOAc (0.1 M concentration).

  • Addition: Add Tf₂NH (1.1 equiv) at 0°C.

  • Reaction: Stir at 0°C to Room Temp. Reaction is often complete in < 3 hours (significantly faster than HClO₄).

  • Workup: Pour into saturated aqueous NaHCO₃ (reverse addition). Extract with DCM.[6][17]

  • Outcome: High yield, no explosive salts, minimal racemization.

Quality Control & Troubleshooting

Racemization Check (Critical for D-Amino Acids)

D-amino acids are prone to racemization, particularly if the reaction temperature exceeds 25°C or if strong bases are used.

  • Test: Measure Specific Optical Rotation

    
     and compare with literature values for the pure D-enantiomer.
    
  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Isopropanol/Hexane mobile phase) to quantify the L-enantiomer impurity. Target: < 0.5% L-isomer.

Common Issues
ProblemProbable CauseSolution
Low Yield Incomplete solubility of amino acid.Use Method C (Tf₂NH solubilizes better) or increase solvent volume.
Explosion Risk Dry perchlorate salts.NEVER distill the reaction mixture to dryness without quenching with base first.
Racemization Temperature too high during addition.Ensure strict 0°C control during acid addition.
Byproduct Trichloroacetamide (Method B).[6]Filter the reaction mixture through a short silica plug before concentration.

Process Visualization

Workflow Diagram (Method A)

Workflow Setup Suspend D-AA in tBuOAc (0.1 M) AcidAdd Add HClO4 (1.5 eq) at 0°C Setup->AcidAdd React Stir RT, 18-24h (Clear Solution) AcidAdd->React Quench Quench with NaOH/NaHCO3 pH ~9-10 React->Quench Extract Phase Separation (Product in Organic Layer) Quench->Extract Isolate Dry (MgSO4) & Concentrate -> Oil/Solid Extract->Isolate

Figure 2: Step-by-step workflow for the Perchloric Acid catalyzed protection.

References

  • Standard Perchloric Acid Method

    • Taschner, E., et al. "Preparation of tert-butyl esters of amino acids." Justus Liebigs Annalen der Chemie, 646(1), 119-122.
    • (Verified Context)

  • Trichloroacetimidate (TBTA)

    • Armstrong, A., et al. "tert-Butyl 2,2,2-Trichloroacetimidate." Encyclopedia of Reagents for Organic Synthesis, 2001.
  • Modern Tf2NH Catalytic Method

    • Ogasa, C., Kayano, K., & Namba, K. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[15] Synlett, 35, 235-239, 2024.[15]

  • Racemization Studies

    • Roemmele, R. C., & Rapoport, H. "HPLC analysis of amino acid enantiomers." Journal of Organic Chemistry, 53, 2367-2371.

Sources

Application Note: High-Fidelity Cleavage of tert-Butyl Esters from D-Norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis, particularly in peptide and medicinal chemistry, prized for its steric bulk and unique acid-labile nature.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective cleavage of tert-butyl esters from D-Norleucine, a non-proteinogenic amino acid analog of leucine.[2] We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present robust protocols for various cleavage methods, and discuss critical considerations for minimizing side reactions and ensuring product integrity.

Introduction: The Role of the tert-Butyl Ester in Synthesis

In complex syntheses, such as Solid-Phase Peptide Synthesis (SPPS), the carboxylic acid of an amino acid like D-Norleucine must be masked to prevent unwanted side reactions during peptide bond formation. The tert-butyl ester serves this purpose admirably. Its significant steric hindrance renders it stable against a wide array of nucleophilic and basic conditions, ensuring its integrity throughout multiple synthetic steps.[1]

The key to its utility lies in its "orthogonality"—its ability to be removed under specific conditions (strong acid) that do not affect other common protecting groups, such as the base-labile Fmoc group used for N-terminus protection.[1] The deprotection relies on the formation of a highly stable tertiary carbocation, allowing for selective and efficient cleavage under acidic conditions.[3][4]

Mechanism of Acid-Catalyzed Cleavage

The removal of a tert-butyl ester is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA).[5] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the oxygen-alkyl carbon bond. The departure of the protecting group results in the formation of the desired carboxylic acid and a stable tert-butyl carbocation. This cation is then typically neutralized by deprotonation to form the volatile gas isobutylene or trapped by nucleophilic "scavengers" present in the reaction mixture.[5][6]

Cleavage_Mechanism start D-Norleucine-OtBu protonated Protonated Ester start->protonated + H⁺ (from TFA) transition C-O Bond Cleavage protonated->transition products D-Norleucine (Carboxylic Acid) + tert-Butyl Cation transition->products cation_fate tert-Butyl Cation Fate products->cation_fate isobutylene Isobutylene (gas) cation_fate->isobutylene - H⁺ trapped Trapped by Scavenger cation_fate->trapped + Scavenger

Caption: Acid-catalyzed SN1 mechanism for tert-butyl ester cleavage.

The Challenge: The Reactive tert-Butyl Cation

While the formation of a stable carbocation drives the reaction to completion, this electrophilic species is also the primary source of potential side reactions. If not properly managed, the tert-butyl cation can re-alkylate nucleophilic residues within the target molecule, particularly the indole ring of tryptophan or the thioether of methionine, leading to undesired, difficult-to-remove impurities.[7][8] To mitigate this, nucleophilic scavengers are added to the cleavage cocktail to trap the cation.[7][9]

Experimental Protocols

The following section details the primary method for tert-butyl ester cleavage using TFA, along with milder alternatives for sensitive substrates.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Cleavage (Standard Method)

TFA is the most common and robust reagent for t-butyl ester deprotection due to its strength, volatility (allowing for easy removal), and efficacy.[5][10]

Materials and Reagents:

  • D-Norleucine-tert-butyl ester

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Scavengers: Triisopropylsilane (TIS) and Water (H₂O)

  • Cold Diethyl Ether (Et₂O)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon line for inert atmosphere

  • Rotary evaporator

Safety Precautions:

  • TFA is highly corrosive and volatile. Always handle TFA in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene), safety goggles, and a lab coat.[11]

  • DCM is a volatile solvent. Handle in a fume hood.[5]

Step-by-Step Procedure:

  • Preparation: Dissolve the D-Norleucine-tert-butyl ester in anhydrous DCM (approx. 10-20 mL per gram of substrate) in a round-bottom flask under an inert atmosphere.

  • Cleavage Cocktail: Prepare the cleavage cocktail. A standard high-efficiency mixture is TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .[12] Slowly add the cleavage cocktail to the stirred solution at room temperature. The total volume should be sufficient to fully dissolve the starting material.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[10]

  • Work-up:

    • Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the majority of the TFA and DCM.[9]

    • Add a 10-fold excess of cold diethyl ether to the concentrated residue to precipitate the deprotected D-Norleucine as a solid.[13]

    • Isolate the solid product by vacuum filtration, washing the precipitate with additional cold diethyl ether to remove residual scavengers and byproducts.

  • Drying: Dry the resulting solid product under high vacuum to remove any residual solvents. The final product is typically the TFA salt of D-Norleucine.

Protocol 2: Milder Deprotection with Aqueous Phosphoric Acid

For substrates sensitive to the harshness of neat TFA, 85% aqueous phosphoric acid offers a greener and milder alternative.[1][14]

Materials and Reagents:

  • D-Norleucine-tert-butyl ester

  • 85% Aqueous Phosphoric Acid (H₃PO₄)

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: Dissolve the D-Norleucine-tert-butyl ester in toluene in a round-bottom flask.

  • Reaction: Add 5-10 equivalents of 85% aqueous phosphoric acid to the solution. Heat the mixture to 50-60 °C and stir vigorously for 4-12 hours.[1] Monitor reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Carefully neutralize the aqueous layer with saturated NaHCO₃ solution until effervescence ceases.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected D-Norleucine.

Comparative Analysis of Cleavage Methods

MethodReagents & ConditionsTimeAdvantagesDisadvantages
TFA Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS in DCM, Room Temp2-5 hours[7]Fast, efficient, volatile byproducts, well-established.[5]Harsh conditions can degrade sensitive molecules; requires scavengers.[8]
Aqueous H₃PO₄ 85% H₃PO₄ in Toluene, 50-60 °C4-12 hours[1]Milder, environmentally benign, selective for t-Bu groups.[14]Slower, requires heating, work-up can be more involved.
HCl in Dioxane 4M HCl in Dioxane, Room TempVariable[7]Classic and effective method.Dioxane is a hazardous solvent; can be slower than TFA.
Formic Acid 90-100% Formic Acid, Room TempVariableSuitable for some sensitive substrates like β-lactams.[3][15]Can cause formylation of amine groups as a side reaction.

Experimental Workflow and Troubleshooting

Workflow start Start: D-Norleucine-OtBu reaction Deprotection Reaction (e.g., TFA Cocktail) start->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor troubleshoot Troubleshoot reaction->troubleshoot monitor->reaction Incomplete workup Work-up: Concentrate & Precipitate monitor->workup Complete monitor->troubleshoot purify Purification: Filter & Wash workup->purify analysis Analysis: (NMR, MS, HPLC) purify->analysis product Final Product: D-Norleucine analysis->product

Caption: General experimental workflow for tert-butyl ester deprotection.

Troubleshooting Common Issues:

  • Incomplete Cleavage: If the reaction does not go to completion, consider increasing the reaction time, gently warming the mixture (if using TFA, do not exceed room temperature), or increasing the concentration of the acid.[7][10]

  • Side Product Formation: The presence of unexpected side products often points to alkylation by the tert-butyl cation. Ensure an adequate amount and appropriate type of scavenger are used. For peptides containing sensitive residues like Cys or Trp, a more complex scavenger cocktail (e.g., including ethanedithiol or thioanisole) may be necessary.[7][8]

  • Low Yield After Work-up: The resulting free amino acid may have some solubility in the aqueous phase during neutralization or washing steps. Saturating the aqueous phase with NaCl can help improve recovery during extractions.[10]

Conclusion

The cleavage of a tert-butyl ester from D-Norleucine is a critical deprotection step that, while straightforward in principle, requires careful execution to achieve high yield and purity. The standard TFA-mediated protocol is highly effective but necessitates the use of scavengers to prevent side reactions from the liberated tert-butyl cation. For more delicate substrates, milder methods using phosphoric or formic acid provide viable alternatives. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and successfully deprotect D-Norleucine derivatives, advancing their synthetic and drug development programs.

References

  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved February 23, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 10). Acids. WordPress. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved February 23, 2026, from [Link]

  • ePUB - Johannes Kepler Universität Linz. (2016, November 7). ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. Retrieved February 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2005, March 23). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved February 23, 2026, from [Link]

  • LookChem. (2022, August 30). A mild and selective method for the cleavage of tert-butyl esters. Retrieved February 23, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved February 23, 2026, from [Link]

  • PMC. (2023, November 10). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved February 23, 2026, from [Link]

  • R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved February 23, 2026, from [Link]

  • PubMed. (2005, April 29). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved February 23, 2026, from [Link]

  • LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. Retrieved February 23, 2026, from [Link]

  • PubMed. (2024, November 6). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Retrieved February 23, 2026, from [Link]

Sources

Application Note: High-Fidelity Esterification of D-Norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

D-Norleucine (D-Nle) is a critical non-proteinogenic amino acid utilized in peptidomimetics to induce protease resistance and enhance lipophilicity. Its esterification is a pivotal step in drug development, serving either as a C-terminal protecting group or a prodrug moiety. However, the D-configuration is susceptible to racemization under standard acidic esterification conditions, potentially compromising the stereochemical integrity of the final therapeutic.

This guide provides three field-proven protocols for the esterification of D-Norleucine, selected based on scale, available equipment, and downstream application.

Strategic Decision Matrix

Before selecting a protocol, utilize the following logic flow to determine the optimal reagent system for your specific constraints.

ReagentSelection Start Start: D-Norleucine Esterification Target Target Ester Group? Start->Target MeEt Methyl / Ethyl Ester Target->MeEt Standard Protection tBu tert-Butyl Ester Target->tBu Acid-Labile Protection Scale Scale & Equipment? MeEt->Scale SOCl2 Method A: Thionyl Chloride (Robust, Scalable, Exothermic) Scale->SOCl2 >10g, Reflux Setup Available TMSCl Method B: TMSCl / Methanol (Mild, Room Temp, Low Racemization) Scale->TMSCl <10g, Ambient Conditions Preferred IsoB Method C: Isobutylene / H2SO4 (Gold Standard, Pressure Vessel) tBu->IsoB

Figure 1: Decision matrix for selecting the appropriate esterification reagent based on target moiety and operational constraints.

Critical Considerations: The Racemization Risk

The primary failure mode in D-amino acid esterification is the loss of optical purity. This occurs via two primary mechanisms during acid catalysis:

  • Direct Enolization: Proton exchange at the

    
    -carbon.
    
  • Oxazolone Formation: Cyclization involving the carbonyl oxygen.

Key Insight: While D-Norleucine is aliphatic and less prone to racemization than Cysteine or Histidine, prolonged heating in the presence of excess acid will degrade the enantiomeric excess (%ee).

Racemization D_Iso D-Norleucine Ester (Chiral Center Intact) Enol Enol Intermediate (Planar Achiral) D_Iso->Enol H+ / Heat (Proton Loss) Enol->D_Iso Re-protonation L_Iso L-Norleucine Ester (Contaminant) Enol->L_Iso Inversion

Figure 2: Simplified mechanism of acid-catalyzed racemization via enolization.

Method A: Thionyl Chloride ( ) Mediated Synthesis

Best for: Robust, large-scale synthesis of Methyl/Ethyl esters. Mechanism:


 reacts with alcohol to generate anhydrous HCl and sulfite esters in situ.
Reagents & Equipment[1][2][3][4]
  • D-Norleucine (Slot: Starting Material)[1]

  • Thionyl Chloride (Reagent Grade, fresh)

  • Methanol (Anhydrous, <0.05% water)

  • Equipment: Round-bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    line, ice bath.
Step-by-Step Protocol
  • Preparation of Reagent (Exothermic Control):

    • Chill 50 mL of anhydrous Methanol to 0°C in an ice bath.

    • Slowly add 3.0 equivalents of Thionyl Chloride dropwise.

    • Caution: This releases

      
       and 
      
      
      
      gas. Perform in a fume hood.
    • Stir for 10 minutes at 0°C.

  • Addition:

    • Add 1.0 equivalent (e.g., 5.0 g) of D-Norleucine in one portion.

    • The solution may remain cloudy initially.

  • Reaction:

    • Remove ice bath. Allow to warm to Room Temperature (RT).

    • Heat to gentle reflux (approx. 65°C) for 2–4 hours.

    • Checkpoint: The solution should become clear and homogeneous.

  • Workup:

    • Concentrate the mixture in vacuo (Rotary Evaporator) to remove solvent and excess

      
      .
      
    • Redissolve the residue in minimal cold Methanol and precipitate with cold Diethyl Ether (or MTBE).

    • Filter the white crystalline solid (D-Norleucine Methyl Ester Hydrochloride).

Troubleshooting:

  • Yellow color: Indicates overheating or old

    
    . Recrystallize from MeOH/Ether.
    
  • Gummy solid: Traces of solvent remain. Triturate with dry ether.

Method B: Trimethylsilyl Chloride (TMSCl) Activation

Best for: Mild synthesis, minimizing racemization risk. Mechanism: TMSCl reacts with methanol to produce anhydrous HCl without the violent exotherm of thionyl chloride.

Step-by-Step Protocol
  • Suspension:

    • Suspend 10 mmol of D-Norleucine in 20 mL of anhydrous Methanol.

  • Activation:

    • Add 2.2 equivalents of TMSCl (Chlorotrimethylsilane) dropwise at Room Temperature.

    • Note: No ice bath is strictly necessary, but the reaction is slightly exothermic.

  • Incubation:

    • Stir at Room Temperature for 12–24 hours.

    • Advantage:[2][3][4][5][6] Avoiding reflux significantly preserves the D-configuration.

  • Isolation:

    • Evaporate solvent under reduced pressure.[7][8]

    • The product (HCl salt) is usually pure enough for peptide synthesis without recrystallization.

Method C: tert-Butyl Esterification (Isobutylene)

Best for: Orthogonal protection strategies (acid-labile ester). Mechanism: Acid-catalyzed addition of isobutylene to the carboxylic acid.

Reagents
  • D-Norleucine[1][4][9][10]

  • Isobutylene gas (condensed)

  • Concentrated

    
     (Catalyst)[11]
    
  • Dioxane (Solvent)[12]

Step-by-Step Protocol
  • Setup (Pressure Vessel):

    • Use a heavy-walled glass pressure bottle or autoclave.

    • Dissolve D-Norleucine in Dioxane (or DCM) in the vessel.

    • Add concentrated

      
       (approx. 1.0–1.5 eq).
      
  • Condensation:

    • Cool the vessel to -78°C (Dry ice/Acetone).

    • Condense Isobutylene gas (excess, approx 10 eq) into the vessel.

  • Reaction:

    • Seal the vessel tightly.

    • Allow to warm to Room Temperature and stir for 24–48 hours.

    • Safety: Shield the vessel; internal pressure will rise.

  • Workup:

    • Cool vessel before opening.

    • Pour mixture into excess cold aqueous

      
       (basic wash is critical to remove 
      
      
      
      ).
    • Extract with Ethyl Acetate.

    • Dry over

      
       and concentrate.
      

Analytical Validation & Quality Control

To ensure the protocol was successful and the D-enantiomer is intact, compare your product against these standard metrics.

Data Summary Table
PropertyD-Norleucine Methyl Ester HClD-Norleucine t-Butyl Ester
Appearance White Crystalline SolidColorless Oil / Waxy Solid
MW 181.66 g/mol 187.28 g/mol (Free base)
Solubility Water, Methanol, EthanolDCM, Ethyl Acetate
1H NMR (Me) Singlet

3.7–3.8 ppm (

)
Singlet

1.45 ppm (

-Bu)
Optical Rotation

(c=2, EtOH)*

(Variable by solvent)

*Note on Optical Rotation: L-Norleucine Methyl Ester HCl has a rotation of -28° (EtOH). The D-isomer must show the opposite sign (+). A value significantly lower (e.g., +5° or 0°) indicates racemization.

Self-Validating Checkpoints
  • Checkpoint 1 (Solubility): The starting material (Zwitterionic amino acid) is insoluble in organic solvents. The product (Ester HCl salt) should be soluble in alcohols but insoluble in non-polar ether (used for precipitation).

  • Checkpoint 2 (TLC): Run TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The Ester (

    
    ) will migrate higher than the free acid (
    
    
    
    ).

References

  • Brenner, M., & Huber, W. (1953).

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta. (Classic reference for thionyl chloride/methanol mechanism). 
    
  • Li, J., & Sha, Y. (2008).[3] A Convenient Synthesis of Amino Acid Methyl Esters.[3][13] Molecules, 13(5), 1111-1119. (Validation of the TMSCl Method).

  • Roeske, R. (1963). Preparation of t-Butyl Esters of Free Amino Acids.[8][11][13] Journal of Organic Chemistry, 28(5), 1251–1253. (Foundational protocol for Isobutylene method).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 456468, D-Norleucine. (Physical property verification).

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[14] RSC Advances. (Mechanistic insights into SOCl2 activation).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of D-Norleucine tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aqueous Solubility Barriers for Hydrophobic Amino Acid Esters Ticket ID: #SOL-D-NLE-TBU-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

D-Norleucine tert-butyl ester presents a classic solubility paradox in drug development. While the tert-butyl group is an excellent steric shield against nucleophilic attack—vital for peptide synthesis stability—it introduces significant lipophilicity (


 increase) that renders the molecule sparingly soluble in neutral aqueous media.[1]

This guide details the physicochemical interventions required to solubilize this compound without compromising its structural integrity. We focus on controlled protonation (salt formation) and dielectric constant modification (co-solvents).[1]

Module 1: The Chemistry of Insolubility

To solve the problem, we must first diagnose the molecular interactions.

  • The Lipophilic Barrier: The tert-butyl moiety is a bulky, hydrophobic sphere.[1] Combined with the n-butyl side chain of Norleucine, the molecule is dominated by non-polar surface area.[1]

  • The Ionization Deficit: As a free base ester, the zwitterionic character of the amino acid is lost. The carboxyl group is capped, leaving only the amine (

    
    ). At neutral pH (pH 7), the amine exists in equilibrium between its protonated and unprotonated forms, but the lipophilicity of the ester often drives the uncharged species to aggregate or oil out.
    
The Solution Logic (Decision Matrix)

SolubilityLogic Start Starting Material: D-Norleucine tert-butyl ester (Free Base) CheckSalt Is it already an HCl salt? Start->CheckSalt Goal Goal: Aqueous Solution SaltPath Method A: Salt Formation (Protonate Amine) CheckSalt->SaltPath No (Free Base) CosolventPath Method B: Co-solvent (DMSO/EtOH) CheckSalt->CosolventPath Yes (But still insoluble) SaltPath->Goal High Solubility CosolventPath->Goal Moderate Solubility

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the starting material's ionization state.

Module 2: Salt Formation (The Primary Protocol)

The most robust method to solubilize amino acid esters is converting the free amine into a hydrochloride salt. This generates an ionic species (


), drastically increasing the lattice energy and solvation potential in water.[1]
Protocol: Conversion to Hydrochloride Salt

Applicability: Use this if your compound is an oil or a free base solid.[1]

Reagents:

  • D-Norleucine tert-butyl ester (Free Base)[1]

  • 4M HCl in Dioxane (anhydrous) or Diethyl Ether

  • Anhydrous Diethyl Ether (for precipitation)

Step-by-Step Workflow:

  • Dissolution: Dissolve the free base ester in a minimal amount of dry Dichloromethane (DCM) or Diethyl Ether.[1]

  • Acidification: Dropwise, add 1.1 equivalents of 4M HCl in Dioxane .

    • Critical Note: Do not use aqueous HCl for this step if you plan to isolate the solid, as it creates a hygroscopic gum. Use anhydrous acids.[1]

  • Precipitation: The hydrochloride salt should precipitate immediately as a white solid.[1] If it remains in solution, add excess anhydrous Diethyl Ether or Hexane to force precipitation.

  • Filtration: Filter the solid under inert gas (Nitrogen/Argon) to avoid moisture absorption.[1]

  • Aqueous Reconstitution: The resulting white powder (D-Norleucine tert-butyl ester

    
     HCl) will now dissolve readily in water (typically 
    
    
    
    ).[1]

Technician's Note: If you cannot isolate the solid, you may generate the salt in situ for immediate use. Add 1.0 equivalent of dilute aqueous HCl (0.1 M) to the free base suspended in water and vortex. The pH should stabilize around 4-5.[1]

Module 3: Co-solvent Strategies

If the application prohibits low pH (salt formation) or requires high concentrations exceeding the salt's solubility limit, use water-miscible organic solvents to lower the dielectric requirement of the media.[1]

Recommended Solvent Systems
Co-solventMax Recommended % (v/v)Compatibility Notes
DMSO 0.1% - 10%Best Choice. High solubilizing power.[1] Compatible with most cell assays at <0.5%.[1]
Ethanol 5% - 20%Good for chemical synthesis.[1] Avoid in enzymatic assays sensitive to alcohols.[1]
DMF 1% - 10%Effective but often toxic to cells; use only for synthetic chemistry applications.[1]
PEG-400 10% - 30%Excellent for in vivo formulation.[1] Increases viscosity.[1]

Protocol:

  • Dissolve the D-Norleucine tert-butyl ester in 100% DMSO to create a 1000x Stock Solution (e.g., 100 mM).[1]

  • Slowly pipette the stock solution into the aqueous buffer while vortexing rapidly.

  • Troubleshooting: If a white cloud (precipitate) forms, you have exceeded the "kinetic solubility limit." Increase the DMSO concentration or switch to the HCl salt method.

Module 4: Stability & Hydrolysis (The "Danger Zone")

Users often assume tert-butyl esters are universally stable.[1] This is incorrect. While they resist basic hydrolysis better than methyl esters, they are uniquely sensitive to specific acidic conditions.

Degradation Pathways

Stability Compound D-Norleucine tert-butyl ester StrongAcid Strong Acid (TFA / >1M HCl) Compound->StrongAcid Exposure StrongBase Strong Base (pH > 12) Compound->StrongBase Exposure SafeZone Safe Zone: pH 2.0 - 8.0 Compound->SafeZone Maintains Integrity Cleavage Acidolysis: Cleavage to Free Acid (Loss of t-Bu) StrongAcid->Cleavage Rapid Hydrolysis Saponification: Slow Hydrolysis StrongBase->Hydrolysis Slow

Figure 2: Stability profile of the tert-butyl ester.[1][2] Note that while HCl is used for solubilization, highly concentrated strong acids will remove the protecting group.

Critical Warnings:

  • Avoid TFA: Trifluoroacetic acid (TFA) is the standard reagent to remove tert-butyl groups.[1] Do not use TFA to acidify your solution, or you will convert your ester back to the free amino acid (D-Norleucine).[1]

  • pH Drift: In unbuffered water, the ester hydrolysis can generate acid, lowering pH and potentially accelerating degradation (autocatalysis). Always use a buffer (PBS, HEPES) if storing for >24 hours.

Frequently Asked Questions (FAQ)

Q1: I added 1M HCl and my compound dissolved, but now my LC-MS shows a mass of [M-56]. What happened? A: You likely used too strong an acid or heated the solution.[1] A mass loss of 56 Da corresponds to the loss of the isobutylene fragment (


). This means you deprotected the ester.[1][2] Use stoichiometric HCl (1.0 eq) and keep the solution cool (

).

Q2: Can I sonicate the suspension to dissolve it? A: Yes, but monitor temperature. Sonicators generate localized heat which can accelerate ester hydrolysis.[1] Pulse-sonicate (10s on, 10s off) on ice.

Q3: Why D-Norleucine? Does the stereochemistry affect solubility? A: Physicochemically, D- and L- enantiomers have identical solubility in achiral solvents (like water).[1] However, if you are using a chiral co-solvent or a biological media (serum), interactions may differ. We focus on D-Norleucine here as it is often used to impart protease resistance in peptidomimetics [1].[1]

Q4: My solution is cloudy in PBS (pH 7.4). Why? A: At pH 7.4, the amine (


) is partially deprotonated. The free base fraction may be exceeding its solubility limit.[1] You may need to lower the pH slightly (to pH 5-6) or add 1-2% DMSO to maintain solubility of the neutral fraction.[1]

References

  • BenchChem. Glycine tert-butyl ester hydrochloride | Chemical Properties & Protocols. Retrieved from .[1] (Demonstrates standard solubility protocols for amino acid tert-butyl esters).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 456468, Norleucine.[1] Retrieved from .[1] (Source for general physicochemical properties of the parent amino acid).[1]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[3] Wiley-Interscience.[1] (Authoritative text on the acid-lability of tert-butyl esters vs. methyl esters).

  • Rais, R., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability.[1][4] Journal of Medicinal Chemistry.[1] Retrieved from .[1] (Validates the use of tert-butyl esters to modify lipophilicity and stability in norleucine derivatives).

Sources

Addressing hydrolysis of tert-butyl esters under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are working with tert-butyl (t-butyl) ester protecting groups. The unique stability and cleavage characteristics of t-butyl esters present specific challenges, particularly when attempting hydrolysis under basic conditions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful manipulation of this crucial protecting group.

Frequently Asked Questions (FAQs)

Q1: Why is my tert-butyl ester resistant to standard basic hydrolysis (saponification) conditions?

A1: The resistance of tert-butyl esters to basic hydrolysis is primarily due to steric hindrance.[1] The bulky tert-butyl group physically blocks the approach of the hydroxide ion to the electrophilic carbonyl carbon, making the standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism incredibly slow.[2][3] For saponification to occur, the nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate. The three methyl groups of the t-butyl group create a significant steric shield, hindering this initial attack.

Q2: I thought all esters could be hydrolyzed with a strong base. Is this not the case for t-butyl esters?

A2: While most esters are readily hydrolyzed under basic conditions, t-butyl esters are a notable exception due to the aforementioned steric hindrance.[4] They are specifically employed as protecting groups because of their high stability under neutral and basic conditions.[5] Their removal is typically achieved under acidic conditions, which proceed via a different mechanism (AAL1) that involves the formation of a stable tert-butyl carbocation.[5][6]

Q3: Are there any basic conditions that can successfully hydrolyze a t-butyl ester?

A3: While challenging, it is not entirely impossible. Some success has been reported using forcing conditions, such as high temperatures with powdered potassium hydroxide (KOH) in tetrahydrofuran (THF).[7] Another approach involves non-aqueous conditions, for instance, using sodium hydroxide in a methanol/dichloromethane solvent system, which has been shown to hydrolyze sterically hindered esters.[4] However, these methods are often substrate-dependent and may not be suitable for complex molecules with other sensitive functional groups.

Q4: What are the primary side reactions I should be aware of when attempting to force the basic hydrolysis of a t-butyl ester?

A4: The main risk with forcing conditions (e.g., high heat, strong base) is the potential for side reactions involving other functional groups in your molecule. Base-sensitive groups may be affected, and prolonged heating can lead to decomposition of the starting material or product.[3] In many cases, the primary outcome is simply the recovery of unreacted starting material due to the high stability of the t-butyl ester.[3]

Q5: If basic hydrolysis is not recommended, what is the standard method for deprotecting a t-butyl ester?

A5: The standard and most reliable method for t-butyl ester deprotection is acidic hydrolysis.[8] This is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[9][10] Milder acidic conditions, for example using aqueous phosphoric acid or Lewis acids like zinc bromide, can also be effective and may offer better selectivity in the presence of other acid-sensitive groups.[7][9][11]

Troubleshooting Guide

Issue 1: My tert-butyl ester deprotection is not proceeding under standard basic conditions (e.g., NaOH/MeOH/H₂O, reflux).
  • Root Cause Analysis: As detailed in the FAQs, the steric bulk of the tert-butyl group prevents the necessary nucleophilic attack by the hydroxide ion at the carbonyl center. The reaction pathway for standard saponification is energetically unfavorable.

  • Solution Workflow:

    • Confirm the Identity of the Ester: First, ensure through analytical methods (NMR, MS) that the protecting group is indeed a tert-butyl ester.

    • Switch to Acidic Conditions: The most effective solution is to switch to an acid-catalyzed deprotection method.

    • Select an Appropriate Acidic Protocol:

      • For robust substrates: A mixture of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 1:1 v/v) at room temperature is highly effective.[9]

      • For substrates with other acid-labile groups: Consider milder conditions such as aqueous phosphoric acid or zinc bromide in DCM.[7][9]

Experimental Protocols

Protocol 1: Standard Acidic Deprotection of tert-Butyl Esters using TFA

This protocol is a general and highly effective method for the cleavage of t-butyl esters.

Materials:

  • tert-Butyl ester-containing compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl ester substrate in DCM (a typical concentration is 0.1-0.5 M).

  • To the stirred solution, add an equal volume of TFA at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • The residue can then be co-evaporated with a solvent like toluene to further remove residual TFA.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude carboxylic acid.

  • Purify the product as necessary by crystallization or column chromatography.

Protocol 2: Mild Deprotection of tert-Butyl Esters using Aqueous Phosphoric Acid

This protocol offers a milder alternative, which can be beneficial when other acid-sensitive functional groups are present.[2]

Materials:

  • tert-Butyl ester-containing compound

  • Toluene

  • 85% Aqueous phosphoric acid

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the tert-butyl ester in toluene.

  • Add 5-10 equivalents of 85% aqueous phosphoric acid.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the product.

  • Purify as needed.

Mechanistic Insights & Visualizations

The stark difference in reactivity of tert-butyl esters under acidic versus basic conditions is rooted in their reaction mechanisms.

Basic Conditions (Saponification): The reaction is intended to proceed via a BAC2 mechanism. However, this is disfavored due to steric hindrance.

Caption: The disfavored BAC2 pathway for tert-butyl ester hydrolysis under basic conditions.

Acidic Conditions: The reaction proceeds via an AAL1 mechanism, which involves the formation of a stable tertiary carbocation.

Caption: The favored AAL1 pathway for tert-butyl ester hydrolysis under acidic conditions.

Comparative Data Summary

ConditionMechanismRate for tert-Butyl EsterKey Feature
Basic (e.g., NaOH, H₂O) BAC2Extremely Slow / No ReactionSteric hindrance prevents nucleophilic attack.
Acidic (e.g., TFA, H₂O) AAL1FastProceeds via a stable tertiary carbocation.[5]

References

  • ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • Kovács, B. et al. Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. J. Phys. Chem. B2006 , 110, 29, 14457–14468. Available at: [Link]

  • Zographou, M. et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018 , 2018, 141-153. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection - Reagent Guides. Available at: [Link]

  • ResearchGate. How can I deprotect esters using TFA? Available at: [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemguide. Hydrolysing esters. Available at: [Link]

  • Springer Nature. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes. Available at: [Link]

  • DeTar, D. F. & Tenpas, C. J. Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. J. Am. Chem. Soc.1976 , 98, 25, 7903–7908. Available at: [Link]

  • University of Wisconsin-Madison. Alcohol Protecting Groups. Available at: [Link]

  • Reddit. Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Available at: [Link]

  • Wu, Y. et al. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Lett.2000 , 41, 16, 2847-2849. Available at: [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available at: [Link]

  • ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification. Available at: [Link]

  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available at: [Link]

  • Reddit. Hydrolysis product troubleshooting. Available at: [Link]

  • Arkivoc. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

  • YouTube. Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Available at: [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. Available at: [Link]

Sources

Technical Guide: Optimization of Reaction Temperature for Fmoc-D-Norleucine Protection

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Development Chemists From: Senior Application Scientist, Peptide Chemistry Division Subject: Critical Parameters for High-Fidelity D-Norleucine Protection

Introduction & Executive Summary

D-Norleucine (D-Nle) is a critical non-proteinogenic amino acid utilized in peptide therapeutics to enhance metabolic stability and protease resistance. However, its protection—specifically the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group—presents a unique thermodynamic challenge.

Unlike standard amino acids, D-Nle combines a hydrophobic butyl side chain with the inherent risk of racemization (conversion of D- to L-isomer) characteristic of activated amino acid derivatives. This guide addresses the temperature-dependent trade-off between reaction kinetics and chiral integrity.

The Core Conflict:

  • Low Temperature (<0°C): Preserves chirality but exacerbates the solubility issues of the lipophilic D-Nle side chain, leading to incomplete conversion.

  • High Temperature (>25°C): Resolves solubility and accelerates kinetics but exponentially increases the rate of base-catalyzed racemization via the oxazolone intermediate.

The Thermodynamics of Protection

To optimize this reaction, one must understand the causality behind the protocol. The reaction of D-Norleucine with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is an exothermic carbamate formation.

Mechanism & Causality [1][2][3]
  • Nucleophilic Attack: The amine of D-Nle attacks the carbonyl of Fmoc-OSu. This step is driven by the basicity of the amine (pKa ~9.7).

  • Base Role: A base (typically

    
     or 
    
    
    
    ) is required to keep the amine deprotonated (
    
    
    form) and neutralize the released N-hydroxysuccinimide (HOSu).
  • The Racemization Risk: At elevated temperatures, the base can abstract the

    
    -proton from the activated carbamate or the transient intermediate, leading to an enol/enolate that destroys the stereocenter.
    
Representative Data: Temperature vs. Fidelity

Data extrapolated from standard hydrophobic amino acid protection profiles (e.g., Leucine/Phenylalanine).

Reaction Temp (°C)Conversion Yield (%)Chiral Purity (% ee)Risk Factor
0 - 5°C 85 - 90%> 99.9%Precipitation of D-Nle; Slow kinetics.
15 - 20°C (Optimal) 95 - 98% > 99.8% Ideal balance of solubility and kinetics.
30°C > 99%98.5%Measurable racemization (0.5-1.5% L-isomer).
> 40°C > 99%< 95.0%Significant racemization; Hydrolysis of Fmoc-OSu.
Optimized Experimental Protocol

Objective: Synthesis of Fmoc-D-Norleucine-OH with >99% purity. Reagent Selection: We utilize Fmoc-OSu rather than Fmoc-Cl. Fmoc-Cl is highly reactive and generates HCl, which significantly increases the risk of "dipeptide formation" and racemization.

Materials
  • D-Norleucine (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) (2.0 - 2.5 eq)
  • Solvent System: Water : Acetone (1:1 v/v) or Water : 1,4-Dioxane (1:1 v/v)

  • 1N HCl (for acidification)

Step-by-Step Methodology
  • Solvation (The Hydrophobic Factor):

    • Dissolve D-Norleucine and

      
       in water.
      
    • Crucial Step: Add the organic co-solvent (Acetone or Dioxane) before adding the Fmoc reagent. D-Nle is lipophilic; without the organic phase, it will not react efficiently with the Fmoc-OSu.

    • Target Concentration: 0.2 – 0.5 M.

  • Thermal Control (The Critical Ramp):

    • Cool the solution to 0°C using an ice bath.

    • Add Fmoc-OSu dropwise (dissolved in a minimal amount of Acetone/Dioxane).[4]

    • Reasoning: The initial reaction is exothermic. Starting at 0°C prevents a temperature spike that triggers racemization.

  • Reaction Maintenance:

    • Stir at 0°C for 30–60 minutes.

    • Remove the ice bath and allow the mixture to warm to room temperature (20–22°C ) naturally.

    • Stir for an additional 2–4 hours.

    • Checkpoint: The solution should become clear (or slightly cloudy depending on salt concentration). If heavy precipitation occurs, add more organic solvent.

  • Work-Up:

    • Evaporate the organic solvent (Acetone) under reduced pressure (Rotavap) at < 30°C .

    • Wash the remaining aqueous solution with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu.[4]
      
    • Acidify the aqueous layer carefully with 1N HCl to pH 2–3. Do not use strong mineral acids at high concentration to avoid cleavage.

    • Extract the white precipitate (Fmoc-D-Nle-OH) into Ethyl Acetate.

Visualization: Workflow & Troubleshooting
Figure 1: The Protection Workflow

Caption: Logical flow for Fmoc protection of hydrophobic amino acids, emphasizing the temperature ramp.

FmocProtection Start Start: D-Norleucine Solvation Solvation (H2O + Na2CO3) Start->Solvation CoSolvent Add Co-Solvent (Acetone/Dioxane) Solvation->CoSolvent Ensure Solubility Cooling Cool to 0°C CoSolvent->Cooling Addition Add Fmoc-OSu (Dropwise) Cooling->Addition Control Exotherm Warming Warm to 20°C (Reaction Phase) Addition->Warming Drive Kinetics Workup Acidify & Extract Warming->Workup

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for common issues (Precipitation vs. Racemization).

Troubleshooting Issue Identify Issue Race High Racemization (>0.5% L-isomer) Issue->Race Prec Precipitation during Reaction Issue->Prec LowYield Low Yield / Incomplete Issue->LowYield CheckTemp Check Max Temp Was it >25°C? Race->CheckTemp CheckSolv Check Solvent Ratio Prec->CheckSolv CheckReagent Check Fmoc-OSu Quality (Hydrolyzed?) LowYield->CheckReagent CheckBase Check Base Was pH > 10? CheckTemp->CheckBase SolnRace Action: Maintain <20°C Use NaHCO3 instead of Na2CO3 CheckBase->SolnRace SolnPrec Action: Increase Organic Phase (Acetone/Dioxane) CheckSolv->SolnPrec SolnYield Action: Use Fresh Reagent Ensure Dry Solvents CheckReagent->SolnYield

Troubleshooting Guides & FAQs
Q1: Why is my reaction precipitating immediately upon adding Fmoc-OSu?

Diagnosis: This is a solubility mismatch. D-Norleucine is significantly more hydrophobic than standard amino acids like Glycine or Alanine. Solution:

  • Ensure your solvent ratio is at least 1:1 (Water:Organic).

  • Switch from Acetone to 1,4-Dioxane or THF . Dioxane has better solubilizing power for lipophilic amino acids, though it is harder to remove (requires lyophilization or thorough extraction).

  • Do not heat to dissolve; instead, increase the volume of the organic solvent.

Q2: Chiral HPLC shows 1.5% L-Norleucine in my final product. How do I reduce this?

Diagnosis: Racemization occurred. This is likely due to high temperature or high pH. Solution:

  • Temperature: Strictly maintain

    
     during the addition of the base and Fmoc-OSu. Do not allow the reaction to exceed 
    
    
    
    during the stirring phase.
  • Base Choice: If using

    
     (pH ~11), switch to 
    
    
    
    (Sodium Bicarbonate, pH ~8.5). The milder pH reduces the rate of proton abstraction from the
    
    
    -carbon.
  • Reagent: Confirm you are using Fmoc-OSu , not Fmoc-Cl. Fmoc-Cl is notorious for causing racemization via oxazolone formation.

Q3: Can I use DIPEA (Diisopropylethylamine) as the base?

Technical Insight: While DIPEA is common in peptide coupling, it is not recommended for the initial protection of free amino acids in aqueous/organic mixtures. Reasoning: Tertiary amines like DIPEA can form salts that are difficult to remove and, in organic solvents, can promote base-catalyzed racemization more aggressively than inorganic carbonate salts. Stick to Schotten-Baumann conditions (


) for the highest purity.
References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5][6][7][8][9][10][11] Chemical Reviews, 109(6), 2455–2504.

  • Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[10] The Journal of Organic Chemistry, 37(22), 3404–3409.

  • Novabiochem. (2024). "Fmoc Solid Phase Peptide Synthesis: Technical Handbook." Merck KGaA. (Standard industry reference for Fmoc protocols).
  • ChemPep Inc. "Overview of Fmoc Amino Acids: Stability and Racemization."

  • BenchChem Technical Support. (2025). "Prevention of Racemization in Peptide Synthesis."

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of D-Norleucine Tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of D-Norlecine tert-butyl ester. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison with relevant alternative compounds, supported by experimental data from analogous molecules. The focus is on providing a practical framework for the structural elucidation and purity assessment of this important amino acid derivative.

Introduction: The Significance of D-Norleucine Tert-Butyl Ester

D-Norleucine, a non-proteinogenic amino acid, and its derivatives are of significant interest in medicinal chemistry and peptide design. The incorporation of this unnatural amino acid can enhance the metabolic stability and modify the conformational properties of peptides. The tert-butyl ester protecting group is frequently employed to mask the carboxylic acid functionality during peptide synthesis, offering advantages in solubility and ease of removal under specific acidic conditions.

Accurate structural characterization is paramount to ensure the quality and efficacy of synthetic intermediates like D-Norleucine tert-butyl ester. ¹H NMR spectroscopy stands as a primary analytical tool for this purpose, providing detailed information about the molecular structure, including the number and connectivity of protons. This guide will dissect the expected ¹H NMR spectrum of D-Norleucine tert-butyl ester, compare it with related structures, and provide a robust experimental protocol for its acquisition.

Predicted ¹H NMR Spectrum of D-Norleucine Tert-Butyl Ester

While a publicly available, fully assigned ¹H NMR spectrum for D-Norleucine tert-butyl ester is not readily found, a highly accurate prediction can be made based on the well-established principles of NMR spectroscopy and data from structurally similar compounds. The structure of D-Norleucine tert-butyl ester is shown below:

The predicted ¹H NMR spectrum in a common solvent like Chloroform-d (CDCl₃) would exhibit the following key signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-C(CH ₃)₃~ 1.45Singlet (s)N/A9H
-H ₂N-~ 1.5-2.5Broad Singlet (br s)N/A2H
α-CH ~ 3.3-3.5Triplet (t) or Doublet of Doublets (dd)~ 6-81H
β-CH~ 1.5-1.7Multiplet (m)~ 72H
γ-CH~ 1.2-1.4Multiplet (m)~ 72H
δ-CH~ 1.2-1.4Multiplet (m)~ 72H
ε-CH~ 0.9Triplet (t)~ 73H

Causality Behind the Predictions:

  • Tert-butyl group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to resonate as a sharp singlet due to the absence of adjacent protons for coupling.[1][2] Its chemical shift is typically found in the upfield region around 1.3-1.5 ppm.[1][3]

  • Amine protons (-NH₂): These protons often appear as a broad singlet and their chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and exchange.

  • Alpha-proton (α-CH): This proton is adjacent to the chiral center and is deshielded by the neighboring amino and ester groups, hence its downfield shift. It will be split by the adjacent β-protons.

  • Alkyl chain protons (β, γ, δ-CH₂): These methylene groups will appear as complex multiplets due to coupling with their neighbors. Their chemical shifts are in the typical aliphatic region.

  • Terminal methyl protons (ε-CH₃): This terminal methyl group will appear as a triplet due to coupling with the adjacent δ-methylene group.

Comparative Analysis with Alternative Compounds

To provide a robust understanding, we will compare the predicted spectrum of D-Norleucine tert-butyl ester with the experimentally determined ¹H NMR data of related molecules.

D-Norleucine vs. D-Norleucine Tert-Butyl Ester

The parent amino acid, D-Norleucine (or its racemic form, DL-Norleucine), provides a baseline for the chemical shifts of the norleucine backbone. In D₂O, the ¹H NMR spectrum of DL-Norleucine shows the α-proton at approximately 3.73 ppm, the β-protons around 1.86 ppm, the γ- and δ-protons around 1.37 ppm, and the terminal methyl group at 0.90 ppm.[4] The esterification to the tert-butyl ester will cause a slight upfield shift of the α-proton due to the electronic effect of the ester group compared to the carboxylic acid.

D-Norleucine Tert-Butyl Ester vs. Other Norleucine Esters

Comparing the tert-butyl ester with other esters, such as the methyl or ethyl ester, highlights the influence of the ester group on the spectrum.

Compound α-CH (ppm) Ester Group Protons (ppm)
D-Norleucine tert-butyl ester (Predicted) ~ 3.3-3.5~ 1.45 (s, 9H)
L-Norleucine methyl ester ~ 3.7 (in D₂O, as HCl salt)~ 3.7 (s, 3H)

The most significant difference is the characteristic singlet of the tert-butyl group versus the singlet of the methyl group in the methyl ester. The chemical shift of the α-proton may also show minor variations.

D-Norleucine Tert-Butyl Ester vs. D-Leucine Tert-Butyl Ester

D-Leucine is an isomer of D-Norleucine. Comparing their tert-butyl esters allows for the differentiation of these closely related structures.

Compound Side Chain Protons (ppm) Terminal Methyl Protons (ppm)
D-Norleucine tert-butyl ester (Predicted) β, γ, δ-CH₂: ~1.2-1.7 (m)ε-CH₃: ~0.9 (t, 3H)
D-Leucine tert-butyl ester γ-CH: multiplet; β-CH₂: multipletδ-CH₃: doublet (~0.9 ppm, 6H)

The key distinguishing feature is the splitting pattern of the terminal methyl groups. In D-Norleucine tert-butyl ester, the terminal methyl is a triplet, while in D-Leucine tert-butyl ester, the two terminal methyl groups are a doublet due to coupling with the single γ-proton.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of D-Norleucine tert-butyl ester.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of D-Norleucine tert-butyl ester B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS, optional) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E Sample Insertion F Lock and shim the magnetic field E->F G Set acquisition parameters (e.g., pulse sequence, number of scans) F->G H Acquire the Free Induction Decay (FID) G->H I Fourier Transform (FT) the FID H->I Processing J Phase and baseline correct the spectrum I->J K Calibrate the chemical shift scale (e.g., to TMS at 0 ppm) J->K L Integrate the signals K->L

Caption: Workflow for ¹H NMR analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of D-Norleucine tert-butyl ester.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.[5]

    • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer, typical parameters would be:

      • Pulse Program: A standard single-pulse sequence (e.g., zg30 or zg).[6]

      • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

      • Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is required.[6]

      • Acquisition Time (AQ): Typically 2-4 seconds.[6]

      • Spectral Width (SW): A spectral width of about 12-16 ppm is appropriate for most organic molecules.[6]

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to obtain a flat baseline and correctly phased peaks.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[7]

    • Integrate the area under each peak to determine the relative number of protons.

Conclusion

The ¹H NMR spectrum of D-Norleucine tert-butyl ester is characterized by a set of distinct signals that can be readily assigned based on chemical shift, multiplicity, and integration. The most prominent feature is the singlet corresponding to the nine protons of the tert-butyl group. Comparison with related compounds, such as the parent amino acid and isomeric structures, provides a powerful method for unambiguous identification and assessment of purity. The provided experimental protocol offers a reliable workflow for obtaining high-quality ¹H NMR data for this and similar amino acid derivatives, ensuring confidence in structural characterization for research and development applications.

References

  • Ott, W. et al. (2018). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR. SciSpace.
  • Kalmer, M. et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]

  • NMR Facility - Chemistry Department, University of Rochester. (2020). Optimized Default 1H Parameters. [Link]

  • Poveda, A. et al. (2014). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC.
  • Biological Magnetic Resonance Bank. (2004). BMRB entry bmse000411 - L-Norleucine (C6H13NO2). [Link]

  • Kalmer, M. et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.
  • Poveda, A. et al. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC.
  • Kalmer, M. et al. Supplementary Information for production. The Royal Society of Chemistry.
  • ResearchGate. (2025). ¹H NMR spectra of (a) undecanoic L-norleucine and (b) undecanoic L-isoleucine. [Link]

  • The Royal Society of Chemistry. (2009).
  • ResearchGate. (2026). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Zhang, L. et al. (2021). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PMC.
  • Govindaraju, V. et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Oxford Instruments. (2017). Application of Nuclear Magnetic Resonance (NMR)
  • SpectraBase. L-leucine methyl ester hydrochloride. [Link]

  • SpectraBase. dl-Norleucine, N-(2-methoxyethoxycarbonyl)-, dodecyl ester. [Link]

  • Gottlieb, H. E. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • ResearchGate. (2018). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

  • PureSynth. D-Leucine Tert-Butyl Ester Hydrochloride 98.0%. [Link]

  • ChemGuides. (2020). 1H NMR: Structural Elucidation III. YouTube. [Link]

  • NIST WebBook. D,L-Norleucine, 2TBDMS derivative. [Link]

  • Das, B. et al. (2019). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. PMC.
  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

Sources

Structural Validation of D-Norleucine tert-Butyl Ester via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Peptide Researchers.[1]

Executive Summary

D-Norleucine tert-butyl ester (H-D-Nle-OtBu) is a critical non-natural amino acid derivative employed in peptide synthesis to introduce lipophilicity and prevent racemization during coupling.[1] Its structural integrity—specifically the successful protection of the carboxylic acid with a tert-butyl group—is paramount for orthogonal protection strategies.[1]

This guide provides a rigorous framework for validating H-D-Nle-OtBu using Fourier Transform Infrared (FT-IR) spectroscopy.[1] Unlike Nuclear Magnetic Resonance (NMR), which requires solvent dissolution and longer acquisition times, FT-IR offers a rapid, solid-state "fingerprint" validation.[1] This document compares the spectral performance of the target ester against its precursor (D-Norleucine) and alternative esters (e.g., Methyl/Ethyl), establishing a self-validating protocol for quality control.[1]

Chemical Context & Validation Logic

To validate the structure, one must confirm two chemical transformations:[1]

  • Loss of Zwitterionic Character: The precursor amino acid exists as a zwitterion (

    
     / 
    
    
    
    ).[1] The esterification blocks the carboxyl group, converting the carboxylate (
    
    
    ) into a covalent carbonyl (
    
    
    ).[1]
  • Incorporation of the tert-Butyl Moiety: The bulky tert-butyl group introduces specific skeletal vibrations (gem-dimethyl splitting) absent in methyl or ethyl esters.[1]

Visualization: Chemical-Spectral Causality

The following diagram illustrates the mechanistic link between the chemical synthesis and the resulting spectral shifts.

ValidationLogic Precursor Precursor: D-Norleucine (Free Acid) Reaction Reaction: Isobutylene + Acid Precursor->Reaction Spec_Prec Precursor Spectrum: • Broad OH (COOH) • Asym Stretch ~1580-1600 cm⁻¹ (COO⁻) Precursor->Spec_Prec Exhibits Target Target Product: D-Norleucine tert-butyl ester Reaction->Target Spec_Targ Target Spectrum: • Sharp C=O ~1735-1750 cm⁻¹ (Ester) • Gem-Dimethyl Doublet ~1365/1390 cm⁻¹ Target->Spec_Targ Exhibits Spec_Prec->Spec_Targ Validation Shift: +140 cm⁻¹ Carbonyl Shift

Caption: Logical flow connecting the esterification synthesis to the diagnostic IR spectral shifts. The "Validation Shift" is the primary pass/fail criterion.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the IR "fingerprint" of the target molecule against its most common confounders: the unreacted precursor and alternative ester forms.[1]

Comparison 1: Target vs. Precursor (Synthesis Success)

The most common failure mode is incomplete esterification.[1]

FeatureD-Norleucine (Precursor)D-Norleucine t-Butyl Ester (Target)Diagnostic Significance
Carbonyl (

)
Absent (exists as

)
Strong Band (1735–1750 cm⁻¹) Primary Confirmation. The appearance of the ester carbonyl confirms the covalent bond formation.[1]
Carboxylate (

)
Strong Asym.[1] Stretch (1580–1610 cm⁻¹)Absent Disappearance confirms conversion of the zwitterion.[1]
Hydroxyl (

)
Broad, multi-feature (2500–3300 cm⁻¹)Absent (if dry)Loss of the carboxylic acid O-H dimer stretch.[1]
Comparison 2: Target vs. Methyl/Ethyl Esters (Specificity)

If the wrong alcohol was used, or if transesterification occurred, the carbonyl band would still appear.[1] The tert-butyl group provides a unique "fingerprint" to rule this out.

FeatureMethyl/Ethyl Estertert-Butyl Ester (Target)Diagnostic Significance
C-H Bending Single band or weak features around 1375 cm⁻¹Distinct Doublet (1365 & 1390 cm⁻¹) Specificity Check. The "gem-dimethyl" split is characteristic of the t-butyl group (

).[1]
C-O Stretch ~1150–1200 cm⁻¹1160–1250 cm⁻¹ The t-butyl C-O stretch is often stronger and shifted due to steric bulk, though less diagnostic than the doublet.[1]

Experimental Protocol (SOP)

Method: Attenuated Total Reflectance (ATR) FT-IR.[1] Rationale: ATR is preferred over KBr pellets for amino acid esters to prevent hydrolysis (caused by moisture in hygroscopic KBr) and to ensure rapid throughput.[1]

Step-by-Step Workflow
  • System Suitability:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1]

    • Run a background scan (air) to remove CO₂ and H₂O vapor contributions.[1]

    • Self-Validation: Ensure the background energy curve is nominal.[1]

  • Sample Preparation:

    • Ensure the D-Norleucine tert-butyl ester (likely HCl salt) is a dry, free-flowing powder.[1]

    • Caution: If the sample is sticky, it may contain residual solvent or free acid.[1] Dry under vacuum before analysis.

  • Acquisition:

    • Place ~5 mg of sample on the crystal.[1]

    • Apply pressure using the anvil until the force gauge peaks (ensures good contact).[1]

    • Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.[1]

  • Post-Processing:

    • Apply Automatic Baseline Correction.[1]

    • Identify peaks using the "Threshold" function (set to 5% transmission).[1]

Decision Matrix for Quality Control

The following diagram outlines the decision process for accepting or rejecting a batch based on spectral data.

QC_Workflow Start Acquire Spectrum Check_CO Check 1735-1750 cm⁻¹ (Strong Band?) Start->Check_CO Check_COO Check 1580-1610 cm⁻¹ (Significant Band?) Check_CO->Check_COO Yes Fail_Hydro FAIL: Hydrolysis/Free Acid (Incomplete Reaction) Check_CO->Fail_Hydro No Check_tBu Check 1360-1400 cm⁻¹ (Doublet Present?) Check_COO->Check_tBu No (Clean) Check_COO->Fail_Hydro Yes (Contamination) Pass PASS: Valid Structure Check_tBu->Pass Yes (Split) Fail_Wrong FAIL: Wrong Ester (Methyl/Ethyl) Check_tBu->Fail_Wrong No (Single Band)

Caption: Decision tree for batch release. All three diamond nodes must satisfy the logic path to reach "PASS".

Detailed Data Interpretation

The following table summarizes the expected wavenumbers for D-Norleucine tert-butyl ester Hydrochloride .

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Amine Salt (

)
N-H Stretch2800–3100Medium, BroadOverlaps with C-H stretches.[1] Indicates HCl salt form.[1]
Alkane Chain (

)
C-H Stretch2850–2960Strong, SharpCharacteristic of the Norleucine side chain.[1]
Ester Carbonyl (

)
Stretching1735–1750 Very Strong Critical ID band. Sharp and distinct.[1]
Amine Salt (

)
N-H Bend (Sym)~1500–1600Medium"Amine II" band; can vary with H-bonding.[1]
Alkane (

)
Scissoring1450–1470MediumBending of the norleucine chain.[1]
tert-Butyl (

)
C-H Bending1390 & 1365 MediumDiagnostic Doublet. Gem-dimethyl skeletal vibration.[1]
Ester (

)
C-O Stretch1150–1250Strong"Fingerprint" region confirmation.[1][2]
Common Artifacts & Troubleshooting
  • Broad peak >3300 cm⁻¹: Indicates moisture (wet sample) or free amine (if not HCl salt).[1]

  • Shoulder at 1710 cm⁻¹: Indicates partial hydrolysis to the free acid (dimerized carboxylic acid carbonyl).[1]

  • Missing 1365/1390 split: Suspect methyl ester or degradation of the t-butyl group.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR functional group assignment rules).

  • NIST Mass Spectrometry Data Center. (n.d.).[1] D,L-Norleucine derivatives and spectra. National Institute of Standards and Technology.[1] Retrieved from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for specific ester vs. carboxylate shift data).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Source for tert-butyl doublet specificity).

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of D-Norleucine tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The integrity of scientific research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of D-Norleucine tert-butyl ester, ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our meticulous approach to experimentation must be mirrored in our waste management practices. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed and responsible decisions.

Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is paramount. While D-Norleucine tert-butyl ester itself is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat it with professional care.[1] Unused laboratory chemicals become waste when they are no longer needed, and their disposal must adhere to institutional and regulatory standards.[2]

Key Chemical Properties and Hazards Summary

PropertyDescriptionSource
Appearance White to off-white solid or powder.[1]
GHS Classification Not classified as a hazardous substance or mixture.[1]
Primary Routes of Exposure Inhalation (of dust), skin contact, eye contact, ingestion.[1][3][4]
Primary Hazards May cause irritation upon contact with eyes, skin, or the respiratory system. The complete toxicological properties have not been fully determined.[5]
Incompatibilities Strong oxidizing agents.[1][4]
Hazardous Decomposition Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][4]

Rationale : This initial assessment is a critical first step in risk mitigation. By understanding the chemical's profile, we can select the appropriate Personal Protective Equipment (PPE) and determine the correct segregation and containment strategy, preventing accidental exposure and incompatible mixing.[6][7]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of all laboratory chemicals in the United States is governed by federal and state regulations. The two primary agencies setting these standards are:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[8][9] This includes identification, tracking, and disposal standards.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the Hazard Communication Standard (HazCom) and guidelines for Hazardous Waste Operations and Emergency Response (HAZWOPER).[9][10][11][12] These regulations ensure that laboratory personnel are informed about chemical hazards and are trained to handle them safely.

It is a core principle of laboratory safety that chemical waste must be managed in compliance with these regulations.[13] Under no circumstances should chemical waste be disposed of in the regular trash or down the sewer system unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office for specific, non-hazardous materials.[6][8][14]

Core Disposal Principles for Laboratory Waste

The following principles are foundational to the safe disposal of D-Norleucine tert-butyl ester and all other chemical waste.

  • Segregation of Waste: Incompatible chemicals must be kept separate to prevent violent reactions, fires, or the emission of toxic gases.[6][15] D-Norleucine tert-butyl ester waste should not be mixed with strong oxidizing agents.[1][4] Furthermore, to minimize disposal costs and complexity, non-hazardous waste should not be mixed with hazardous waste.[2][14]

  • Proper Container Selection: Waste must be stored in containers that are chemically compatible with the contents and are in good condition (i.e., no leaks, cracks, or deterioration).[8][13] The original product container is often a suitable choice for its own waste, provided it is intact.[6]

  • Secure and Clear Labeling: All waste containers must be clearly labeled as soon as waste accumulation begins.[2][14] The label must include the words "Hazardous Waste" (or other designation required by your institution), the full chemical name(s) of the contents (no formulas or abbreviations), and the approximate percentage of each component.[13]

Step-by-Step Disposal Protocols

The correct disposal procedure depends on the form and purity of the D-Norleucine tert-butyl ester waste. Follow the workflow that best describes your situation.

Protocol A: Disposal of Unused or Uncontaminated D-Norleucine tert-butyl ester

This protocol applies to the pure, solid chemical that is expired, no longer needed, or off-specification.

  • PPE Confirmation: Before handling, ensure you are wearing appropriate PPE: safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[16]

  • Container Preparation: Select a clean, dry, and sealable container compatible with the chemical. The original container is ideal if it is in good condition.

  • Labeling: Affix your institution's chemical waste label to the container. Fill it out completely, listing "D-Norleucine tert-butyl ester, 100%."

  • Waste Transfer: Carefully transfer the solid waste into the prepared container, minimizing the generation of dust.

  • Secure Closure: Seal the container tightly. Containers must remain closed at all times except when adding waste.[13][14]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[6][13] This area should be secure, away from drains, and segregated from incompatible materials like oxidizing acids.[15]

  • Arrange for Pickup: Contact your institution's EH&S department to schedule a waste pickup. Complete any required forms for waste collection.[13]

Rationale : Treating even non-hazardous chemicals through the official waste stream is a best practice. It prevents the misidentification of chemicals and ensures that all materials are assessed by trained professionals before final disposal, providing a crucial layer of safety and compliance.

Protocol B: Disposal of D-Norleucine tert-butyl ester Contaminated with Non-Hazardous Materials

This protocol applies to mixtures with non-hazardous materials (e.g., aqueous buffers of neutral pH).

  • PPE Confirmation: Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Determination: Confirm that all components of the mixture are classified as non-hazardous. If you are unsure, err on the side of caution and treat the waste as hazardous (Protocol C).

  • Container Selection: Use a sealable, compatible liquid waste container.

  • Labeling: Label the container with the names and percentages of ALL components (e.g., "Water 99%, D-Norleucine tert-butyl ester 1%").

  • Storage and Pickup: Securely cap the container and store it in the appropriate SAA, segregated by chemical class. Arrange for pickup through your EH&S office.

Protocol C: Disposal of D-Norleucine tert-butyl ester Contaminated with Hazardous Materials

This is the most common scenario, involving mixtures with solvents (e.g., methanol, dichloromethane) or other reagents.

  • PPE Confirmation: Wear appropriate PPE for the most hazardous component in the mixture.

  • Hazard Determination: This mixture must be treated as hazardous waste. Identify the hazard characteristics of the mixture (e.g., flammable, corrosive, toxic).

  • Container Selection: Use a container compatible with all components of the hazardous waste stream. For example, a chlorinated solvent waste stream must be collected in a designated container separate from a flammable solvent stream.

  • Labeling: Affix a "Hazardous Waste" label. List all constituents with their estimated percentages. The most hazardous components should be listed first.

  • Secure Closure and Storage: Tightly seal the container. Store in the SAA, ensuring segregation from incompatibles. For example, flammable liquid waste must be stored away from oxidizers.[15] Use secondary containment bins to prevent spills.[7][17]

  • Arrange for Pickup: Follow your institution's procedure for hazardous waste pickup. Do not exceed the quantity limits for your SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[7][14]

Rationale : When a non-hazardous chemical is mixed with a hazardous one, the entire mixture is legally considered hazardous waste.[2] Proper characterization and segregation are critical for safe transport and disposal by licensed facilities.

Protocol D: Disposal of Empty Containers

An "empty" container that held D-Norleucine tert-butyl ester must be handled correctly.

  • Decontamination: Triple-rinse the container with a suitable solvent (e.g., water or ethanol) that can dissolve the residue.

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous chemical waste (follow Protocol C). Subsequent rinses may be permissible for drain disposal if your institution allows, but the most conservative approach is to collect all rinses as hazardous waste.[14]

  • Container Preparation: Once triple-rinsed, deface the original label completely to prevent confusion.

  • Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, depending on institutional policy.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Hazard: If the spill is large, involves highly toxic materials, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response or EH&S office immediately.

  • Cleanup (for small, manageable spills):

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1][4]

    • Use an absorbent material for liquid spills.

    • All cleanup materials (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly once the bulk material has been removed.

Disposal Decision Workflow

This diagram outlines the logical process for determining the correct disposal path for waste containing D-Norleucine tert-butyl ester.

DisposalWorkflow start Identify Waste Containing D-Norleucine tert-butyl ester is_mixed Is it mixed with other chemicals or solvents? start->is_mixed empty_container Is the container empty? start->empty_container is_hazardous Are any other components classified as hazardous (e.g., flammable, corrosive, toxic)? is_mixed->is_hazardous Yes protocol_a Protocol A: Dispose of as Non-Hazardous Chemical Waste in a labeled, sealed container. is_mixed->protocol_a No (Pure Substance) protocol_c Protocol C: Dispose of as HAZARDOUS WASTE. Segregate by hazard class. List all components on label. is_hazardous->protocol_c Yes check_ehs Consult institutional policy. If unsure, treat as hazardous (Protocol C). is_hazardous->check_ehs No empty_container->is_mixed No protocol_d Protocol D: Triple-rinse, collect rinsate as hazardous waste. Deface label and dispose of container. empty_container->protocol_d Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Norleucine tert-butyl ester
Reactant of Route 2
Reactant of Route 2
D-Norleucine tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.